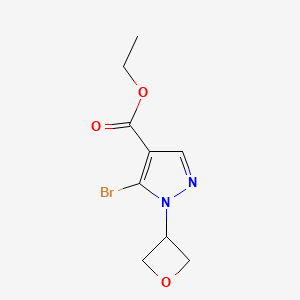
Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an oxetane ring, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the formation of the oxetane ring and the pyrazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-(oxetan-3-yl)-1H-imidazol-2-amine: This compound shares the oxetane ring and bromine atom but has an imidazole ring instead of a pyrazole ring.
5-Bromo-1-(3-oxetanyl)-1H-indazole: Similar in structure but contains an indazole ring.
Uniqueness
Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group, bromine atom, oxetane ring, and pyrazole ring makes it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C9H11BrN2O3 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
ethyl 5-bromo-1-(oxetan-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-9(13)7-3-11-12(8(7)10)6-4-14-5-6/h3,6H,2,4-5H2,1H3 |
InChI-Schlüssel |
NAHQTRIXRZEDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2COC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)



![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

